p-Coumaric acid
p-Coumaric acid
4-coumaric acid is a coumaric acid in which the hydroxy substituent is located at C-4 of the phenyl ring. It has a role as a plant metabolite. It is a conjugate acid of a 4-coumarate.
4-Hydroxycinnamic acid is a natural product found in Camellia sinensis, Camellia reticulata, and other organisms with data available.
trans-4-Coumaric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Black Cohosh (part of); Galium aparine whole (part of); Lycium barbarum fruit (part of) ... View More ...
4-Hydroxycinnamic acid is a natural product found in Camellia sinensis, Camellia reticulata, and other organisms with data available.
trans-4-Coumaric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Black Cohosh (part of); Galium aparine whole (part of); Lycium barbarum fruit (part of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
7400-08-0
VCID:
VC21134876
InChI:
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+
SMILES:
C1=CC(=CC=C1C=CC(=O)O)O
Molecular Formula:
C9H8O3
Molecular Weight:
164.16 g/mol
p-Coumaric acid
CAS No.: 7400-08-0
Cat. No.: VC21134876
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-coumaric acid is a coumaric acid in which the hydroxy substituent is located at C-4 of the phenyl ring. It has a role as a plant metabolite. It is a conjugate acid of a 4-coumarate. 4-Hydroxycinnamic acid is a natural product found in Camellia sinensis, Camellia reticulata, and other organisms with data available. trans-4-Coumaric acid is a metabolite found in or produced by Saccharomyces cerevisiae. See also: Black Cohosh (part of); Galium aparine whole (part of); Lycium barbarum fruit (part of) ... View More ... |
|---|---|
| CAS No. | 7400-08-0 |
| Molecular Formula | C9H8O3 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | (E)-3-(4-hydroxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ |
| Standard InChI Key | NGSWKAQJJWESNS-ZZXKWVIFSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)O)O |
| SMILES | C1=CC(=CC=C1C=CC(=O)O)O |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)O)O |
| Melting Point | 211.5 °C |
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